molecular formula C11H17N5O2 B1673307 Histidylprolineamide CAS No. 33605-69-5

Histidylprolineamide

Cat. No. B1673307
CAS RN: 33605-69-5
M. Wt: 251.29 g/mol
InChI Key: BVQMQRWLLWQCLL-IENPIDJESA-N
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Description

Histidylprolineamide (His-pro-amide) is a reactive amide, an intermediate in the histidine metabolic pathway .


Synthesis Analysis

A crucial point in the biosynthesis of cyclo (His-Pro), an endogenous and biologically active cyclic dipeptide, is the spontaneous cyclization of its precursor L-histidyl-L-prolineamide (His-ProNH2) . A study has investigated the kinetics and mechanism of this cyclization process . Another approach, proline editing, has been described for the synthesis of peptides with stereospecifically modified proline residues .


Molecular Structure Analysis

The molecular formula of Histidylprolineamide is C11H17N5O2 . The molecular weight is 251.29 g/mol . The IUPAC name is (2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide .


Chemical Reactions Analysis

The cyclization of His-ProNH2 to cyclo(His-Pro) in aqueous solution has been studied . The reaction was found to be spontaneous and specific acid- and base-catalysed . The rate of cyclization was maximal at pH 6-7 .


Physical And Chemical Properties Analysis

Histidylprolineamide has a molecular weight of 251.29 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 4 .

Scientific Research Applications

  • Regulation of Hormone Secretion : Research indicates that Histidylprolineamide (TRH) may play a role as a physiological regulator of both Thyroid-Stimulating Hormone (TSH) and Prolactin (PRL) in humans. This hypothesis is supported by the observation that TRH stimulates the release of TSH and PRL in both men and women (Bowers, Friesen, & Folkers, 1973).

  • Brain Metabolism and Enzymatic Activity : Histidylprolineamide is involved in the metabolism of TRH in the brain. An enzyme, histidylprolineamide imidopeptidase, has been identified in porcine brain extracts, which cleaves His-ProNH2 to histidine and proline. This finding suggests the enzyme's potential importance in the metabolism of TRH and its impact on other polypeptide hormones (Matsui, Prasad, & Peterkofsky, 1979).

  • Neuroprotective Properties : Studies have shown that histidine analogues, related to Histidylprolineamide, possess neuroprotective properties. They have been found effective in reducing brain damage and improving functional outcomes in mouse models of ischemic stroke, suggesting their potential therapeutic role in treating stroke and related neurodegenerative conditions (Tang et al., 2007).

  • Receptor Binding and Neuropharmacology : Research into Histidylproline, a metabolite of TRH, shows its specific binding to both high and low-affinity sites in rat brain membranes. This research contributes to understanding the interaction of TRH metabolites with brain receptors, potentially impacting neuropharmacological applications (Coggins, Mcdermott, & Snell, 1987).

  • Impact on Learning and Memory : Histidylprolineamide derivatives have been studied for their effects on learning and memory. For instance, thioperamide, a histamine H3 antagonist, improved learning and memory in senescence-accelerated mice, suggesting a role for histidylprolineamide-related compounds in cognitive enhancement and potential treatments for age-related cognitive decline (Meguro et al., 1995).

Future Directions

While specific future directions for Histidylprolineamide were not found in the search results, the field of protein engineering is rapidly evolving. Techniques such as directed evolution are being used to select variants of biomolecules with properties that make them more suitable for specific applications .

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQMQRWLLWQCLL-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187300
Record name Histidylprolineamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Histidylprolineamide

CAS RN

33605-69-5
Record name Histidylprolineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histidylprolineamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
T Matsui, C Prasad, A Peterkofsky - Journal of Biological Chemistry, 1979 - ASBMB
An extract of porcine brain acetone powder incubated with thyrotropin-releasing hormone (TRH; pGlu-His-ProNH2) produces acid TRH (pGlu-His-Pro), histidine, and prolineamide. …
Number of citations: 66 www.jbc.org
J Møss, H Bundgaard - Journal of Pharmacy and …, 1990 - Wiley Online Library
A crucial point in the biosynthesis of cyclo (His‐Pro), an endogenous and biologically active cyclic dipeptide, is the spontaneous cyclization of its precursor L‐histidyl‐L‐prolineamide (…
Number of citations: 32 onlinelibrary.wiley.com
A Peterkofsky, F Battaini, Y Koch, Y Takahara… - Molecular and Cellular …, 1982 - Springer
Histidyl-proline diketopiperazine [cyclo(His-Pro)] is a metabolic of thyrotropin releasing hormone (TRH). This review summarizes the literature concerning cyclo (His-Pro) and, in addition…
Number of citations: 69 link.springer.com
G Flouret - Journal of Medicinal Chemistry, 1970 - ACS Publications
… pyroglutamate with histidylprolineamide. The dipeptide was … The derivative pvroglutamylhistidylprolineamide, prepared from the Me … histidylprolineamide (II) made …
Number of citations: 87 pubs.acs.org
MS Kreider, A Winokur, NR Krieger - Neuropeptides, 1981 - Elsevier
… secondary product of histidylprolineamide degradation by histidylprolineamide imidopeptidase. … of prolineamide production directly from TRH and secondarily from histidylprolineamide. …
Number of citations: 20 www.sciencedirect.com
A Peterkofsky, F Battaini - Neuropeptides, 1980 - Elsevier
… Histidylprolineamide imidopeptidase is inhibited by a variety of polypeptide hormones (Figure 3). A detailed study of the inhibition of the enzyme by ACTH indicated that there is a …
Number of citations: 39 www.sciencedirect.com
WL Taylor, JE Dixon - J Biol Chem, 1978 - researchgate.net
An enzyme which degrades thyrotropin-releasing hormone (TRH) into pyroglutamic acid and histidylprolineamide has been partially purified from rat serum. The partially purified …
Number of citations: 106 www.researchgate.net
CY Bowers, HG Friesen, K Folkers - Biochemical and biophysical research …, 1973 - Elsevier
From results of the effect of synthetic pyroglutamyl-histidylprolineamide, pGlu-His-ProNH 2 or TRH, in normal women and men the most compelling indirect evidence has been obtained …
Number of citations: 102 www.sciencedirect.com
P Pradelles, JL Morgat, P Fromageot, C Oliver… - FEBS lett, 1972 - core.ac.uk
The synthetic tripeptide pyroglutamyl-histidylprolineamide (TRH) has been shown to possess the biological potencies of the natural thyreotropin releasing factor (TRF)[1, 2]. This …
Number of citations: 46 core.ac.uk
S Melmed, HE Carlson, JM Hershman - Clinical Endocrinology, 1982 - Wiley Online Library
Because histidyl‐proline diketopiperazine (HPD), a metabolite of TRH, has been shown to suppress prolactin (PRL) release by rat pituitary tumour cells, human pituitary tumour cells …
Number of citations: 18 onlinelibrary.wiley.com

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